3-(3,4-Dichlorophenoxy)piperidine
Overview
Description
3-(3,4-Dichlorophenoxy)piperidine is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a piperidine ring substituted with a 3,4-dichlorophenoxy group, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
This compound is used for proteomics research , which involves the large-scale study of proteins, particularly their structures and functions .
Mode of Action
As a proteomics research tool, it may interact with proteins to affect their function or expression .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a biochemical used in proteomics research, it may have diverse effects depending on the specific proteins it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
The synthesis of 3-(3,4-Dichlorophenoxy)piperidine involves several steps. One common method includes the reaction of 3,4-dichlorophenol with piperidine under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
3-(3,4-Dichlorophenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Scientific Research Applications
3-(3,4-Dichlorophenoxy)piperidine has several scientific research applications:
Comparison with Similar Compounds
3-(3,4-Dichlorophenoxy)piperidine can be compared with other piperidine derivatives such as:
3-(4-Chlorophenoxy)piperidine: Similar in structure but with a single chlorine atom, making it less potent in certain applications.
3-(3,4-Dimethoxyphenoxy)piperidine: Features methoxy groups instead of chlorine, leading to different chemical reactivity and biological activity.
3-(3,4-Difluorophenoxy)piperidine: Contains fluorine atoms, which can enhance its stability and bioavailability.
These comparisons highlight the unique properties of this compound, particularly its dual chlorine substitution, which can significantly impact its chemical and biological behavior.
Properties
IUPAC Name |
3-(3,4-dichlorophenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUULHFULVCBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663029 | |
Record name | 3-(3,4-Dichlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-37-0 | |
Record name | 3-(3,4-Dichlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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